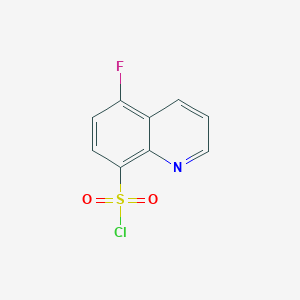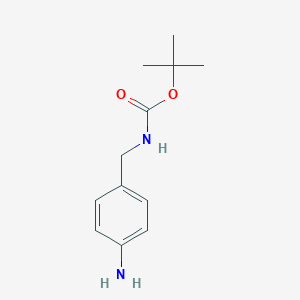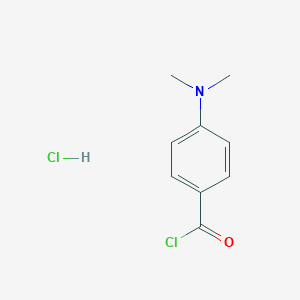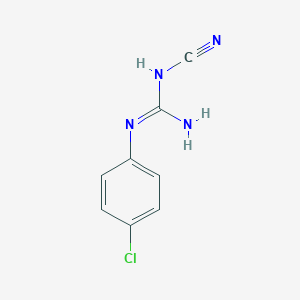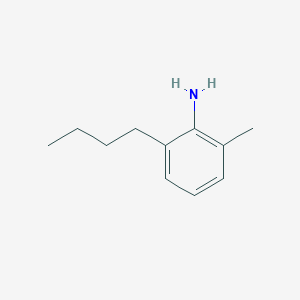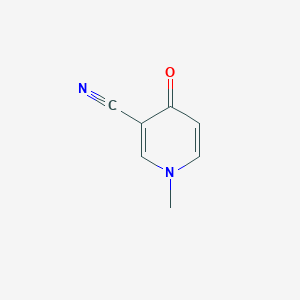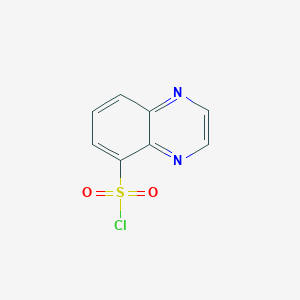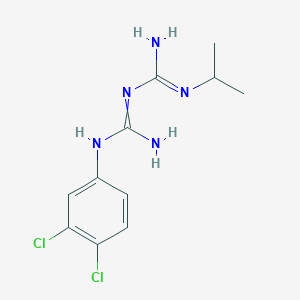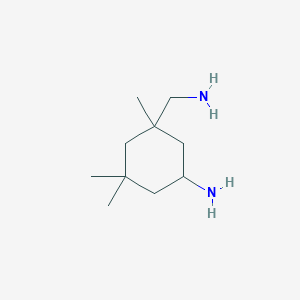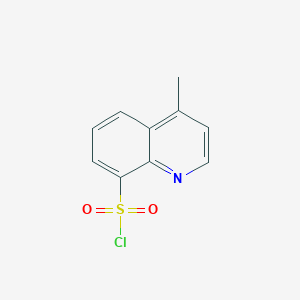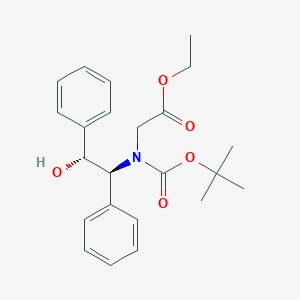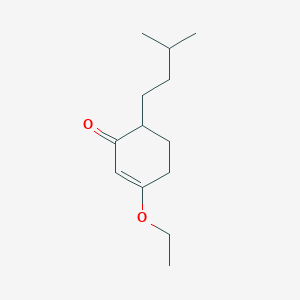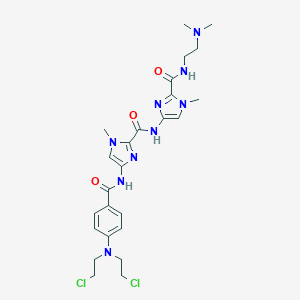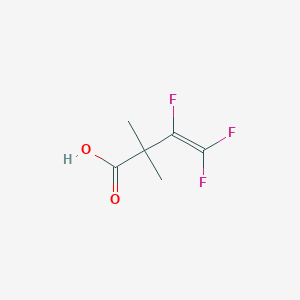
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the butenoic acid family and is known for its ability to act as a versatile building block in organic synthesis. In
Aplicaciones Científicas De Investigación
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been extensively studied for its potential applications in organic synthesis. This compound has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of fatty acid synthase (FAS), an enzyme involved in the synthesis of fatty acids. By inhibiting FAS, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- may disrupt the growth and proliferation of certain microorganisms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- have not been extensively studied. However, studies have shown that this compound may exhibit cytotoxic effects on certain cancer cells, suggesting its potential as a cancer therapeutic agent. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- in lab experiments is its versatility as a building block in organic synthesis. This compound can be easily modified to produce a wide range of derivatives, making it a valuable tool for drug discovery and development. However, the limitations of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- include its high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-. One potential direction is the exploration of its potential as an antimicrobial agent. Studies have shown that this compound exhibits antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-, which may lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a valuable chemical compound with potential applications in organic synthesis, drug discovery, and the development of new antimicrobial agents. While further research is needed to fully understand its mechanism of action and biochemical effects, the versatility and low toxicity of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- make it a promising candidate for future scientific research.
Métodos De Síntesis
The synthesis of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- can be achieved through several methods, including the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a Grignard reagent, the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with an organolithium reagent, or the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a lithium diisopropylamide (LDA) reagent. The choice of synthesis method depends on the desired yield, purity, and reaction conditions.
Propiedades
Número CAS |
144194-00-3 |
|---|---|
Nombre del producto |
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- |
Fórmula molecular |
C6H7F3O2 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
3,4,4-trifluoro-2,2-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C6H7F3O2/c1-6(2,5(10)11)3(7)4(8)9/h1-2H3,(H,10,11) |
Clave InChI |
KAWXEHDKULHUAA-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=C(F)F)F)C(=O)O |
SMILES canónico |
CC(C)(C(=C(F)F)F)C(=O)O |
Otros números CAS |
144194-00-3 |
Sinónimos |
3,4,4-trifluoro-2,2-dimethyl-but-3-enoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



